2-Methyl-1H-imidazol-5-amine hydrochloride
Description
Contextual Significance of Imidazole (B134444) Derivatives in Contemporary Chemical Research
Imidazole derivatives are a cornerstone of modern chemical and medicinal research due to their wide-ranging applications and presence in vital biological molecules. rsc.org The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms, a structure that imparts unique chemical properties. numberanalytics.comnih.gov This nucleus is integral to the structure of essential biological compounds such as the amino acid histidine, the neurotransmitter histamine, and the purine (B94841) bases of DNA. pharmaguideline.comnih.gov
The therapeutic properties of imidazole-containing compounds have driven extensive research, leading to their use in a variety of clinical applications. numberanalytics.com They are known to exhibit diverse pharmacological activities, including antifungal, anticancer, anti-inflammatory, antibacterial, and antiviral properties. numberanalytics.com The ability of the imidazole structure to act as both a hydrogen bond donor and acceptor, along with its capacity to coordinate with metal ions, makes it a privileged scaffold in drug design. researchgate.net
Beyond medicinal chemistry, imidazole derivatives are pivotal in other areas. They are utilized as precursors for N-heterocyclic carbenes (NHCs), which are powerful organocatalysts and ligands in transition metal catalysis. sci-hub.st Furthermore, their unique properties have led to their use in the development of ionic liquids, functional polymers, and materials for nonlinear optics. numberanalytics.comsci-hub.st The stability of the aromatic ring combined with its versatile reactivity makes the imidazole framework an attractive and essential tool for synthetic chemists. numberanalytics.com
Historical Development and Evolution of Research on Substituted Imidazole Amine Hydrochlorides
The history of imidazole chemistry began in 1858 when German chemist Heinrich Debus first synthesized the parent imidazole ring from glyoxal (B1671930) and ammonia (B1221849). pharmaguideline.com This initial discovery, known as the Debus synthesis, paved the way for the creation of C-substituted imidazoles and laid the groundwork for over a century of research into this heterocyclic system. pharmaguideline.com
Throughout the 20th century, the toolbox of synthetic chemists expanded with the development of numerous methods for constructing the imidazole ring, such as the Radziszewski and Wallach syntheses, and later the versatile van Leusen imidazole synthesis. pharmaguideline.commdpi.com This evolution in synthetic methodology allowed for the creation of a vast array of substituted imidazoles with precisely controlled substitution patterns.
The discovery of the imidazole core in crucial biological molecules like histidine spurred intense investigation into its derivatives. Researchers began to explore how different functional groups appended to the imidazole ring would alter its biological activity. Amino-substituted imidazoles, in particular, garnered significant interest due to their structural relationship to naturally occurring compounds and their potential to act as pharmacophores. The synthesis of 4- and 5-aminoimidazoles became an important objective for creating new therapeutic agents. rsc.org Research has led to various modern synthetic routes, including multicomponent reactions and transformations of other heterocyclic systems, to efficiently produce amino-substituted imidazoles. researchgate.netrsc.orgmdpi.com
The use of the hydrochloride salt form is a long-standing and standard practice in medicinal and organic chemistry. Amine-containing compounds are often converted to their hydrochloride salts to enhance their stability, crystallinity, and solubility in aqueous media, which facilitates their handling, purification, and use in biological assays and further chemical reactions. The development of research on substituted imidazole amine hydrochlorides is thus intrinsically linked to the broader history of medicinal chemistry and drug development practices.
Structural Features and their Implications for Reactivity in Aminated Imidazole Systems
The chemical behavior of 2-Methyl-1H-imidazol-5-amine hydrochloride is dictated by the interplay of its core imidazole ring and its substituents. The imidazole ring is a planar, aromatic system containing six π-electrons, which confers significant stability. numberanalytics.com It is amphoteric: the N-1 proton is weakly acidic, while the lone pair of electrons on the N-3 nitrogen makes it basic and a target for electrophiles. pharmaguideline.com The ring can exist in two equivalent tautomeric forms, with the proton residing on either nitrogen atom.
The reactivity of the imidazole ring is significantly influenced by its substituents. rsc.orgnumberanalytics.com In 2-Methyl-1H-imidazol-5-amine, both the methyl and amino groups are electron-donating.
2-Methyl Group: The methyl group at the C-2 position is a weak electron-donating group through an inductive effect. It enhances the electron density of the ring slightly.
5-Amino Group: The amino group at the C-5 position is a strong activating group, donating electron density to the ring via a powerful resonance effect.
This combined electron donation increases the nucleophilicity of the imidazole ring, making it more susceptible to electrophilic substitution than the parent imidazole. Theoretical studies on substituted imidazoles confirm that electron-donating groups enhance the reactivity of the ring toward electrophiles. researchgate.net Frontier orbital analysis suggests that electrophilic attack on 5-aminoimidazoles can occur at either a nitrogen or carbon atom, depending on the specific reagent and conditions. rsc.org
The hydrochloride salt form has a profound impact on reactivity. Protonation occurs at the most basic site, which could be the N-3 nitrogen or the exocyclic amino group. This protonation introduces a positive charge, which deactivates the system towards electrophilic attack by withdrawing electron density. The protonated amine also loses its nucleophilic character. Consequently, this compound is generally less reactive than its free base form. For the compound to participate in reactions requiring a nucleophilic amine or an electron-rich aromatic ring, the addition of a base is necessary to deprotonate the molecule and unmask its inherent reactivity.
Data Tables
Table 1: Physicochemical Properties of Imidazole Amines
| Property | Value | Compound | Source |
| Molecular Formula | C4H7N3·HCl | This compound | N/A |
| Molecular Weight | 133.58 g/mol | This compound | Calculated |
| Molecular Formula | C3H5N3·HCl | 1H-Imidazol-5-amine hydrochloride | PubChem |
| Molecular Weight | 119.55 g/mol | 1H-Imidazol-5-amine hydrochloride | PubChem nih.gov |
| Molecular Formula | C4H7N3 | 5-methyl-1H-imidazol-2-amine (free base) | PubChem |
| Molecular Weight | 97.12 g/mol | 5-methyl-1H-imidazol-2-amine (free base) | PubChem nih.gov |
| XLogP3-AA | 0.1 | 5-methyl-1H-imidazol-2-amine (free base) | PubChem nih.gov |
| Hydrogen Bond Donor Count | 2 | 5-methyl-1H-imidazol-2-amine (free base) | PubChem nih.gov |
| Hydrogen Bond Acceptor Count | 2 | 5-methyl-1H-imidazol-2-amine (free base) | PubChem nih.gov |
| Polar Surface Area | 54.7 Ų | 5-methyl-1H-imidazol-2-amine (free base) | PubChem nih.gov |
Note: Experimental data for the title compound is limited. Data for closely related structures are provided for context.
Table 2: Spectroscopic Data Interpretation
| Spectroscopy | Feature | Interpretation |
| ¹H NMR | Aromatic Protons | Signals expected in the aromatic region (δ 6.5-7.5 ppm) for the C-4 proton. |
| Methyl Protons | A singlet expected in the aliphatic region (δ 2.0-2.5 ppm) for the -CH₃ group. | |
| Amine/Ammonium (B1175870) Protons | Broad signals for -NH₂/NH₃⁺ and ring N-H, which are exchangeable with D₂O. | |
| ¹³C NMR | Aromatic Carbons | Signals expected in the aromatic region (δ 110-150 ppm) for the imidazole ring carbons. |
| Methyl Carbon | A signal expected in the upfield region (δ 10-20 ppm) for the -CH₃ carbon. | |
| IR Spectroscopy | N-H Stretching | Broad bands in the 3100-3400 cm⁻¹ region for N-H bonds of the amine and imidazole ring. |
| C=N, C=C Stretching | Absorptions in the 1500-1650 cm⁻¹ region characteristic of the aromatic imidazole ring. | |
| C-N Stretching | Absorptions typically found in the 1250-1350 cm⁻¹ region. |
Note: This table represents expected spectral characteristics based on the compound's structure and general spectroscopic principles for similar molecules. niscpr.res.in
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C4H8ClN3 |
|---|---|
Molecular Weight |
133.58 g/mol |
IUPAC Name |
2-methyl-1H-imidazol-5-amine;hydrochloride |
InChI |
InChI=1S/C4H7N3.ClH/c1-3-6-2-4(5)7-3;/h2H,5H2,1H3,(H,6,7);1H |
InChI Key |
HMHPEOVQBIDTFV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(N1)N.Cl |
Origin of Product |
United States |
Synthetic Methodologies for 2 Methyl 1h Imidazol 5 Amine Hydrochloride and Its Analogs
Direct Synthesis Routes to 2-Methyl-1H-imidazol-5-amine Hydrochloride
Direct synthesis routes typically involve the stepwise construction of the imidazole (B134444) core followed by functional group manipulations to introduce the desired amine and methyl substituents.
Cyclization Reactions for Imidazole Ring Formation
The formation of the imidazole ring is the cornerstone of synthesizing this compound. Various cyclization strategies have been developed to achieve this. A prevalent method involves the condensation of an α-haloketone with an amidine. wjpsonline.comresearchgate.netorgsyn.org This approach is widely used for the synthesis of 2,4-disubstituted imidazoles. orgsyn.org The reaction of an amidine with acyloin or an alpha-halo ketone can also yield imidazoles. wjpsonline.com Another strategy involves the reaction of a 1,2-diaminoalkane with an alcohol, aldehyde, or carboxylic acid at high temperatures in the presence of a dehydrogenating catalyst like platinum on alumina. wikipedia.org
Table 1: Comparison of Cyclization Reactions for Imidazole Synthesis
| Reaction Type | Reactants | Key Features |
| Amidine + α-Haloketone | Amidines, α-Haloketones | Widely used for 2,4-disubstituted imidazoles. orgsyn.org |
| Amidine + Acyloin | Amidines, Acyloins | Provides an alternative to α-haloketones. wjpsonline.com |
| 1,2-Diaminoalkane Condensation | 1,2-Diaminoalkanes, Alcohols/Aldehydes/Carboxylic Acids | Requires high temperatures and a catalyst. wikipedia.org |
| From α-Aminoketones | N-substituted α-aminoketones, Formamide (B127407) | Effective for 1,4-disubstituted imidazoles. wikipedia.org |
Specific Precursors and Reagents for Imidazole Amine Hydrochlorides
The synthesis of imidazole amine hydrochlorides necessitates the use of specific precursors that either contain the amino group or can be readily converted to it. For instance, the synthesis of 2-aminoimidazole derivatives can be achieved through a three-component domino reaction of α-nitroepoxides and cyanamide (B42294) with various amines. organic-chemistry.org Another approach involves the use of 2-aminoimidazoles as starting materials in multi-component reactions to generate more complex fused imidazole systems. nih.gov The hydrochloride salt is typically formed in the final step by treating the imidazole amine with hydrochloric acid.
Catalytic Approaches in Direct Synthesis
Catalysis plays a crucial role in enhancing the efficiency and selectivity of direct imidazole synthesis. Both acid and metal catalysts are employed. Brønsted acids can catalyze the multicomponent reaction of vinyl azides with aromatic aldehydes and amines to produce 1,2,5-trisubstituted imidazoles. acs.org Lewis acids, such as zirconium(IV) chloride, have been used to mediate three-component reactions for the synthesis of 5-amino and 5-iminoimidazo[1,2-a]imidazoles. nih.gov
Transition metal catalysts, including copper, palladium, and rhodium, are also extensively used. nih.govbeilstein-journals.org Copper-catalyzed reactions, for instance, can facilitate the synthesis of multisubstituted imidazoles through [3+2] cycloadditions. acs.org Palladium catalysts are effective in decarboxylative addition and cyclization reaction sequences to form imidazoles. acs.org Heterogeneous catalysts, such as Mg modified Cu-Pd/γ-Al2O3, have been developed for the synthesis of benzimidazoles from o-nitroaniline and ethanol. mdpi.com
Multi-Component Reactions (MCRs) for Imidazole Amine Scaffold Construction
Multi-component reactions (MCRs) offer a highly efficient and atom-economical approach to constructing the imidazole amine scaffold in a single pot. wikipedia.orgacs.orgscribd.com These reactions combine three or more starting materials to rapidly generate molecular complexity.
Debus-Radziszewski-Japp Type Reactions and Variations
The Debus-Radziszewski imidazole synthesis is a classic MCR that involves the reaction of a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849) or a primary amine to form an imidazole. wikipedia.orgscribd.com This reaction is used commercially for the production of several imidazoles. scribd.com The reaction proceeds by the initial condensation of the dicarbonyl compound with ammonia to form a diimine, which then condenses with the aldehyde. wikipedia.org Variations of this reaction, where a primary amine replaces one equivalent of ammonia, can produce N-substituted imidazoles. This method has been adapted for the synthesis of tri- and tetra-substituted imidazoles. tandfonline.com While effective, a drawback of the traditional Debus-Radziszewski synthesis can be low yields and the formation of side products. ijprajournal.com
Table 2: Key Features of the Debus-Radziszewski Reaction
| Feature | Description |
| Reactants | 1,2-Dicarbonyl, Aldehyde, Ammonia/Primary Amine. wikipedia.org |
| Product | Substituted Imidazoles. wikipedia.org |
| Application | Commercial production of imidazoles. scribd.com |
| Limitation | Can result in poor yields and side reactions. ijprajournal.com |
Novel [3+2] and [4+1] Cycloaddition Protocols
Modern synthetic chemistry has seen the development of novel cycloaddition strategies for imidazole synthesis. isca.me The [3+2] cycloaddition is a powerful tool for forming five-membered rings. For example, a copper-catalyzed [3+2] cycloaddition has been described for the synthesis of multisubstituted imidazoles. acs.org Another approach involves the reaction of azomethine ylide precursors with benzonitriles in a [3+2] cycloaddition. thieme-connect.com A formal [3+2] cycloaddition has also been reported using N-methylimidazole as a masked hydrogen cyanide source. rsc.org
The [4+1] cycloaddition is a less common but effective strategy. One such protocol involves the noble-metal-free oxidative cyclization of enamines with tBuONO as an aminating reagent and oxidant, providing imidazole-4-carboxylic derivatives. organic-chemistry.org These cycloaddition methods offer alternative pathways to construct the imidazole core, often with high regioselectivity and functional group tolerance.
Strategies Utilizing Amino-Triazoles and Azirines
The construction of the imidazole ring from alternative heterocyclic precursors provides a powerful avenue for synthesizing complex and highly substituted derivatives. Among these, amino-triazoles and azirines have emerged as versatile starting materials.
An efficient method for producing 2-substituted 1H-imidazole derivatives involves the acid-mediated denitrogenative transformation of 5-amino-1,2,3-triazole derivatives. mdpi.comnih.gov This process begins with the intramolecular cyclization of 5-amino-4-aryl-1-(2,2-diethoxyethyl) 1,2,3-triazoles. Under acidic conditions, this is followed by the opening of the triazole ring and the insertion of an in-situ generated carbene intermediate into the O-H bond of various alcohols, yielding a range of 2-(alkoxy(hetaryl)methyl) 1H-imidazole derivatives. mdpi.com A similar strategy involves the reaction of triazoles with nitriles, promoted by boron trifluoride etherate (BF₃·Et₂O), to form sulphone-protected imidazoles substituted at the C-2 and C-4 positions. researchgate.net
2H-azirines also serve as valuable three-carbon synthons for imidazole synthesis. A regioselective 1,3-dipolar cycloaddition reaction between 2H-azirines and nitrones, catalyzed by trifluoroacetic acid, can produce 1,2,4,5-tetrasubstituted imidazoles. organic-chemistry.org Metal-catalyzed approaches further expand the utility of azirines in constructing the imidazole core. researchgate.net
Regioselective Synthesis of Substituted Imidazoles
Achieving specific substitution patterns on the imidazole ring is a critical challenge in synthetic chemistry. Regioselectivity determines the final properties and utility of the molecule.
Control of Substitution Patterns on the Imidazole Ring
Developing novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance. rsc.org One effective strategy involves the reaction of electron-withdrawing group-substituted allenyl sulfonamides with various amines. nih.govacs.org This method allows for the regioselective construction of 4- and 5-functionalized imidazoles, where the final substitution pattern is dependent on the substituents on the nitrogen atoms of the amine reactants. nih.govacs.org
Another powerful technique utilizes aryl-substituted tosylmethyl isocyanide (TosMIC) reagents. These reagents can react with imines, generated in situ from a wide variety of aldehydes and amines, to deliver 1,4,5-trisubstituted imidazoles with highly predictable regiochemistry in a single pot. nih.gov Furthermore, a short and efficient synthesis of 1,4-disubstituted imidazoles with complete regioselectivity has been developed, which is particularly useful for preparing compounds that are challenging to access via other methods. rsc.org
| Method | Key Reactants | Substitution Pattern Achieved | Key Feature |
|---|---|---|---|
| Allenyl Sulfonamide Cyclization | Allenyl sulfonamides, Amines | 4- and 5-substituted | Regioselectivity controlled by N-substituents on the amine. nih.govacs.org |
| TosMIC-Based Synthesis | Aryl-substituted TosMIC, Aldehydes, Amines | 1,4,5-trisubstituted | Predictable regiochemistry in a one-pot reaction. nih.gov |
| Double Aminomethylenation | Glycine derivative, Amine nucleophile | 1,4-disubstituted | Access to sterically and electronically diverse N-substituents. rsc.org |
| Copper-Catalyzed Reaction | Imidamides, Carboxylic acids | N-1, C-2, and C-4 substituted | Substrate control over substitution at multiple positions. rsc.org |
Stereochemical Considerations in Amine-Substituted Imidazoles
When substituents on the imidazole ring or the amine itself create a chiral center, controlling the stereochemistry becomes paramount. The use of chiral starting materials is a primary strategy for achieving this control. For instance, employing chiral amines and aldehydes, particularly those derived from alpha-amino acids, in reactions with TosMIC reagents can afford imidazoles with asymmetric centers appended to the N-1 or C-5 positions. nih.gov A significant advantage of this method is the excellent retention of chiral purity from the starting materials to the final imidazole product. nih.gov This demonstrates that the synthetic route can be designed to preserve pre-existing stereocenters, allowing for the creation of enantiomerically pure amine-substituted imidazoles.
Green Chemistry Approaches in this compound Synthesis
The principles of green chemistry aim to reduce the environmental impact of chemical processes. In imidazole synthesis, this involves minimizing solvent use, reducing energy consumption, and employing recyclable catalysts. taylorfrancis.com
Solvent-Free Conditions and Microwave-Assisted Synthesis
Avoiding organic solvents leads to cleaner, more efficient, and economical chemical technology. taylorfrancis.com Solvent-free, or dry media, reactions often occur more rapidly and circumvent the hazards associated with volatile solvents. ias.ac.in This approach is frequently coupled with microwave irradiation, which can rapidly heat reaction mixtures, often completing a synthesis in a fraction of the time required by conventional heating methods. mdpi.comnih.gov
The synthesis of substituted imidazoles has been successfully achieved through the condensation of a 1,2-dicarbonyl compound with an aldehyde and an amine on a solid support like acidic alumina, under solvent-free microwave conditions. researchgate.net Comparative studies have demonstrated that the microwave-assisted method provides significant advantages over conventional heating, including shorter reaction times, higher yields, and simpler work-up procedures. nih.govderpharmachemica.com
| Reactants | Method | Reaction Time | Yield | Reference |
|---|---|---|---|---|
| Schiff's base, Ammonium (B1175870) acetate, Isatin | Microwave (Solvent-Free) | 5-10 min | 75-88% | nih.gov |
| Conventional (Reflux) | 8-12 hr | 55-70% | ||
| Phenyl glycidyl (B131873) ether, 2-Methylimidazole (B133640) | Microwave (Solvent-Free) | 1 min | 49% | mdpi.com |
| Conventional | Not specified | Competitive yields | ||
| Benzil, Aldehyde, Amine, NH₄OAc | Microwave (Solvent-Free) | Short | Good yields | researchgate.net |
| Conventional | Longer | Lower yields |
Recyclable Catalytic Systems and Heterogeneous Catalysis
The use of catalysts that can be easily recovered and reused is a cornerstone of green chemistry. Heterogeneous catalysts, which exist in a different phase from the reaction mixture (typically a solid catalyst in a liquid solution), are particularly advantageous as they can often be removed by simple filtration. researchgate.net
Several recyclable heterogeneous catalytic systems have been developed for imidazole synthesis. For example, a simple and solvent-free system using FeCl₃ supported on silica (B1680970) (FeCl₃/SiO₂) has been shown to be a highly efficient and recyclable catalyst for producing multisubstituted imidazoles. nih.gov This catalyst can be reused for at least five consecutive cycles without a significant loss of potency. nih.gov Similarly, metal-organic frameworks (MOFs) like MIL-101(Cr) have been employed as efficient heterogeneous catalysts for the one-pot synthesis of 2,4,5-tri-substituted imidazoles under solvent-free conditions, also demonstrating excellent reusability. mdpi.com Other examples include Schiff's base nickel complexes and various polymer-supported or nanostructured catalysts that facilitate easy separation and recycling, reducing waste and cost. organic-chemistry.orgnih.gov
Reaction Mechanism Elucidation in Imidazole Ring Formation
The formation of the imidazole ring is a cornerstone of heterocyclic chemistry, with numerous synthetic strategies developed to achieve this versatile scaffold. Understanding the underlying reaction mechanisms is critical for optimizing reaction conditions, predicting outcomes, and designing novel synthetic routes. The synthesis of 2-methyl-1H-imidazol-5-amine and its analogs involves the construction of a five-membered ring containing two non-adjacent nitrogen atoms. The elucidation of these reaction mechanisms involves studying proposed reaction pathways, identifying key intermediates, and investigating the role of catalysts in specific transformations.
The synthesis of substituted imidazoles can proceed through various reaction pathways, often categorized by the bond disconnections used to construct the heterocyclic ring. These pathways involve a sequence of chemical transformations, including condensations, cyclizations, and aromatizations, each featuring distinct intermediates.
One of the classical and most fundamental routes is the Debus-Radziszewski synthesis , which involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and two equivalents of ammonia. nih.govresearchgate.net The mechanism is believed to start with the formation of a diimine intermediate from the reaction of the dicarbonyl compound (e.g., glyoxal) and ammonia. nih.gov Concurrently, the aldehyde reacts with ammonia to form an aldehyde-ammonia adduct. These intermediates then condense, cyclize, and subsequently undergo dehydration and oxidation (or dehydrogenation) to yield the aromatic imidazole ring. nih.govajrconline.org This pathway is highly versatile for producing tri-substituted imidazoles. nih.gov
Another significant mechanistic approach involves the use of 2H-azirines as key intermediates. rsc.org In these syntheses, vinyl azides can be converted in situ into 2H-azirines, which are highly reactive three-membered rings. These intermediates then react with a suitable C2–N3 fragment, such as a cyanamide or benzimidate, in the presence of a catalyst like zinc(II) chloride. rsc.org The reaction proceeds via the addition to the azirine, followed by intramolecular cyclization and subsequent ring fragmentation or rearrangement to afford the final substituted imidazole. rsc.org
Base-catalyzed reactions offer another set of pathways. For instance, a [2 + 2 + 2] addition protocol has been proposed where an alkyne reacts with two equivalents of a nitrile in the presence of a strong base like potassium tert-butoxide. rsc.org The proposed mechanism initiates with the formation of an acetylide from the alkyne. This acetylide attacks the first nitrile molecule to form an imine intermediate. The addition of a second nitrile molecule, followed by a 5-exo-dig cyclization and protonation, leads to the imidazole product. rsc.org
More recent methodologies involve the transformation of other heterocyclic systems. For example, 5-amino-1,2,3-triazoles can undergo an acid-mediated denitrogenative transformation. A plausible mechanism for this reaction involves an initial intramolecular cyclization to form a bicyclic imidazotriazole intermediate. This intermediate then eliminates molecular nitrogen, leading to the formation of a carbene intermediate, which subsequently undergoes insertion or rearrangement to yield the final 2-substituted imidazole derivative. mdpi.com
| Reaction Pathway | Key Precursors | Proposed Key Intermediates | Driving Force / Key Step |
|---|---|---|---|
| Debus-Radziszewski Synthesis | 1,2-Dicarbonyl, Aldehyde, Ammonia | Diimine, Schiff base | Condensation and Dehydrogenation nih.govajrconline.org |
| 2H-Azirine Based Protocol | Vinyl azide, Cyanamide/Imidate | 2H-Azirine, Bicyclic intermediate | Ring-opening and intramolecular cyclization rsc.org |
| Base-Catalyzed [2+2+2] Addition | Alkyne, Nitrile (2 equiv.) | Acetylide, Imine | 5-exo-dig cyclization rsc.org |
| Denitrogenative Transformation | 5-Amino-1,2,3-triazole | Imidazotriazole, Carbene | Nitrogen elimination and carbene insertion mdpi.com |
Catalysts play a pivotal role in many modern imidazole syntheses, enhancing reaction rates, improving selectivity, and enabling reactions under milder conditions. Mechanistic studies of these catalyzed reactions are essential for understanding the catalyst's function and for its rational improvement.
Metal-catalyzed cyclization represents a significant class of these reactions. ajrconline.org Catalysts based on copper or palladium are frequently employed to facilitate the formation of the imidazole ring from precursors like α-aminonitriles. ajrconline.org Mechanistic investigations suggest that the metal catalyst activates the substrates, often through coordination, which facilitates the key bond-forming steps. In a typical cycle, the metal may first coordinate to a nitrogen or a nitrile group, increasing its electrophilicity or nucleophilicity. This activation promotes subsequent nucleophilic attacks and rearrangements that lead to the cyclized product. For example, in palladium-catalyzed reactions, the mechanism can involve an oxidative addition of a precursor to the Pd(0) center, followed by migratory insertion and reductive elimination to form the imidazole ring and regenerate the catalyst. researchgate.net
Density Functional Theory (DFT) calculations have been used to elucidate the mechanism of reactions such as the 2-methylimidazole-catalyzed phenol-epoxide ring-opening reaction. These studies show that the reaction proceeds through the nucleophilic attack of a nitrogen atom in the imidazole catalyst on an epoxide. This process can lead to catalyst deactivation if multiple epoxide molecules bind to the catalyst. The generation of a phenoxide ion, which then acts as the nucleophilic species, is a crucial step in the catalytic cycle. Such computational studies help to determine activation free energies and identify rate-determining steps. researchgate.net
The Van Leusen imidazole synthesis provides another example of a well-studied reaction. This method utilizes tosylmethyl isocyanide (TosMIC) as a crucial building block. The reaction mechanism proceeds through the nucleophilic addition of an aldehyde to TosMIC, followed by condensation with a primary amine. The subsequent cyclization and elimination of the tosyl group lead to the formation of the imidazole core. ajrconline.org The catalyst, often a base, facilitates the initial deprotonation of TosMIC, which is a key step for its nucleophilic attack.
| Catalyst Type | Example Catalyst/System | Proposed Role of Catalyst | Key Mechanistic Feature |
|---|---|---|---|
| Transition Metal | Palladium(0) complexes | Activation of substrates via coordination. ajrconline.org | Oxidative addition-reductive elimination cycle. researchgate.net |
| Transition Metal | Copper complexes | Promotes cyclization of nitrogen-containing precursors. ajrconline.org | Activation of substrates to enable nucleophilic attack. ajrconline.org |
| Organocatalyst | 2-Methylimidazole | Acts as a nucleophilic catalyst. researchgate.net | Nucleophilic attack on an epoxide to initiate ring-opening. researchgate.net |
| Base Catalyst | Potassium tert-butoxide | Deprotonation of precursors to generate nucleophiles. rsc.org | Formation of acetylide for subsequent additions. rsc.org |
Chemical Reactivity and Transformation Pathways of 2 Methyl 1h Imidazol 5 Amine Hydrochloride
Reactivity of the Imidazole (B134444) Nitrogen Atoms
The imidazole ring contains two distinct nitrogen atoms: a pyridine-type nitrogen (N1) and a pyrrole-type nitrogen (N3). These atoms are central to the molecule's reactivity, participating in alkylation, acylation, and acid-base reactions. Due to tautomerization, the N1 and N3 positions are often interchangeable in unsymmetrically substituted imidazoles, leading to potential regioisomeric products upon reaction.
N-Alkylation and N-Acylation Reactions
The nitrogen atoms of the imidazole ring are nucleophilic and readily undergo N-alkylation and N-acylation.
N-Alkylation is a common transformation for imidazoles, typically proceeding through an SN2 reaction with an alkylating agent, such as an alkyl halide. Th nih.govmsu.edue reaction can be challenging to control in unsymmetrical imidazoles, often yielding a mixture of N1 and N3 substituted regioisomers. Th reddit.come regioselectivity of this reaction is influenced by several factors, including the electronic and steric properties of the substituents on the imidazole ring, the nature of the alkylating agent, and the reaction conditions (e.g., solvent, base). Fo otago.ac.nzr instance, in the alkylation of 2-methyl-5-nitroimidazole (B138375), regioselectivity is observed, favoring N3 alkylation due to the steric hindrance of the nitro group. Gi derpharmachemica.comven that the C5-amino group in the title compound is strongly electron-donating, it would activate the ring, while the C2-methyl group provides some steric hindrance. Further reaction can lead to the formation of quaternary imidazolium (B1220033) salts.
N-Acylation involves the reaction of the imidazole nitrogen with an acylating agent like an acyl chloride or anhydride (B1165640) to form an N-acylimidazole. This reaction is analogous to N-alkylation and is also subject to regiochemical considerations.
Table 1: Representative N-Alkylation and N-Acylation Reactions of Imidazole Derivatives
| Imidazole Substrate | Reagent | Reaction Type | Typical Product(s) | Reference |
|---|---|---|---|---|
| 2-Methylimidazole (B133640) | Alkyl Halides (e.g., C1-C9) | N-Alkylation | 1-Alkyl-2-methylimidazoles | |
| 2-Methyl-5-nitroimidazole | Alkyl Halides | N-Alkylation | 1-Alkyl-2-methyl-5-nitroimidazoles | |
| 4-Nitroimidazole | Ethyl Bromoacetate | N-Alkylation | 1-(Ethoxycarbonylmethyl)-4-nitroimidazole |
Protonation Processes and Basicity Considerations
The basicity of the imidazole ring is a fundamental aspect of its chemical character. The pyridine-like nitrogen, with its lone pair of electrons in an sp² orbital, is significantly more basic than the pyrrole-type nitrogen, whose lone pair is part of the aromatic π-system. Consequently, protonation occurs preferentially at the pyridine-like nitrogen.
The substituents on the imidazole ring modulate its basicity. The C2-methyl group is weakly electron-donating, slightly increasing the basicity of the ring nitrogens. The C5-amino group, however, is a strong electron-donating group through resonance, which substantially increases the electron density of the aromatic system and enhances the basicity of the ring. The hydrochloride salt of the title compound indicates that at least one of the basic centers—either the pyridine-like ring nitrogen or the exocyclic amine—is protonated under acidic conditions.
Table 2: pKa Values of Imidazole and Related Compounds
| Compound | pKa of Conjugate Acid | Reference |
|---|---|---|
| Imidazole | 6.95 | Generic Value |
| 2-Methylimidazole | 7.85 | Generic Value |
| 2-Aminoimidazole | 8.5 (apparent pKa) | |
| Pyridine (B92270) | 5.25 | Generic Value |
| Aniline (B41778) | 4.63 | Generic Value |
Reactivity of the Amine Functionality
The primary amino group at the C5 position is a key center of reactivity, functioning as a potent nucleophile in a variety of chemical transformations.
Nucleophilic Substitution Reactions
As a strong nucleophile, the exocyclic primary amine readily participates in nucleophilic substitution reactions, particularly with alkyl halides (SN2 reactions), to form secondary and tertiary amines. Th msu.eduis reactivity pathway competes with the N-alkylation of the imidazole ring nitrogens. The outcome of the reaction—whether substitution occurs at the exocyclic amine or the ring nitrogens—can be controlled by manipulating reaction conditions such as the choice of solvent, base, and temperature, as well as by using protecting group strategies.
# monash.edu### 3.2.2. Acylation and Sulfonylation of the Amine Group
The C5-amino group can be readily derivatized through acylation and sulfonylation reactions.
Acylation: Reaction with acylating agents such as acyl chlorides and acid anhydrides yields the corresponding amides. This is a standard transformation for primary amines and can also serve as a method to protect the amine functionality during subsequent reactions on the imidazole ring.
monash.eduSulfonylation: The reaction of primary amines with sulfonyl chlorides is a conventional method for the synthesis of sulfonamides. Th researchgate.netnih.govis reaction is typically performed in the presence of a base (e.g., pyridine or sodium acetate) to neutralize the hydrochloric acid generated as a byproduct. Th nih.gove resulting sulfonamides are a critical class of compounds in medicinal chemistry.
< nbinno.combr> Table 3: Common Reagents for Amine Derivatization
| Transformation | Reagent Class | Example Reagent | Product Functional Group | Reference |
|---|---|---|---|---|
| Acylation | Acid Anhydrides | Acetic Anhydride | Amide | |
| Acylation | Acyl Chlorides | Benzoyl Chloride | Amide | |
| Sulfonylation | Sulfonyl Chlorides | Benzenesulfonyl Chloride | Sulfonamide | |
| Sulfonylation | Sulfonyl Chlorides | p-Toluenesulfonyl Chloride | Sulfonamide |
Reactivity of the Imidazole Carbon Atoms
The imidazole ring is an electron-rich aromatic system, making it susceptible to electrophilic attack. However, under acidic conditions (as the hydrochloride salt), the ring is protonated and thus deactivated towards electrophiles. In its free base form, electrophilic aromatic substitution is possible. The existing substituents strongly direct the position of substitution. The C2-methyl and, more significantly, the C5-amino group are both activating, ortho-, para-directing groups. In libretexts.org this molecule, both groups would direct an incoming electrophile to the C4 position, which is ortho to the powerful activating amino group.
While direct nucleophilic substitution on the unsubstituted carbon atoms of the imidazole ring is generally difficult, it can occur if the ring is activated by strong electron-withdrawing groups or contains a suitable leaving group (such as a halogen). Fo researchgate.netsci-hub.ser 2-Methyl-1H-imidazol-5-amine, reactions at the carbon atoms are less common than those at the nitrogen centers but could be achieved through pathways such as lithiation followed by quenching with an electrophile. Studies have shown that amines can undergo nucleophilic addition to the imidazole nucleus, particularly when the ring is activated.
Electrophilic Aromatic Substitution on the Imidazole Ring
The imidazole ring in 2-Methyl-1H-imidazol-5-amine is highly activated towards electrophilic aromatic substitution due to the presence of two electron-donating groups: the methyl group at C2 and the amino group at C5. The amino group, being a powerful activating group, directs incoming electrophiles primarily to the C4 position, which is ortho to the amino group.
Nitration: The nitration of N-substituted imidazoles can be challenging; however, direct nitration of the imidazole ring is achievable. For instance, nitration of 1-methylimidazole (B24206) with nitric acid in trifluoroacetic anhydride yields a mixture of 4-nitro- and 5-nitroimidazoles. Given the strong activating and directing effect of the amino group at C5 in 2-Methyl-1H-imidazol-5-amine, nitration is expected to occur regioselectively at the C4 position.
Halogenation: Simple imidazoles undergo halogenation readily. For example, bromination of 1-methylimidazole in acetic acid can lead to the formation of tribromoimidazole. For 2-Methyl-1H-imidazol-5-amine, the high electron density of the ring suggests that halogenation would proceed under mild conditions, with the halogen atom being introduced at the C4 position. The reaction of 2-aminothiazoles with halogens, which proceeds via an addition-elimination mechanism to yield 2-amino-5-halogenothiazoles, provides a parallel for the expected reactivity of the amino-substituted imidazole ring. nih.gov
Sulfonation and Friedel-Crafts Reactions: While specific examples of sulfonation and Friedel-Crafts reactions on 2-Methyl-1H-imidazol-5-amine are not extensively documented in the literature, the electron-rich nature of the imidazole ring suggests that these reactions are feasible. The strongly activating amino group would likely direct acylation or alkylation to the C4 position. However, intermolecular Friedel-Crafts reactions of imidazoles are not always successful; an alternative approach involves lithiation followed by reaction with an electrophile. nih.gov
Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on 2-Methyl-1H-imidazol-5-amine
| Reaction | Reagents | Predicted Major Product |
| Nitration | HNO₃ / H₂SO₄ | 2-Methyl-4-nitro-1H-imidazol-5-amine |
| Bromination | Br₂ / Acetic Acid | 4-Bromo-2-methyl-1H-imidazol-5-amine |
| Acylation | Acyl chloride / Lewis Acid | 1-(5-Amino-2-methyl-1H-imidazol-4-yl)ethanone |
Oxidation and Reduction Transformations of the Ring System
Oxidation: The imidazole ring is generally stable to oxidation, but electron-rich derivatives can be susceptible to oxidative degradation under strong oxidizing conditions. The oxidation of substituted imidazoles with reagents like potassium permanganate (B83412) (KMnO₄) has been reported to lead to chemiluminescence, indicating ring transformation. rsc.org The atmospheric oxidation of imidazole initiated by hydroxyl radicals has also been studied, showing that the reaction proceeds via OH-addition, primarily at the C5 position. libretexts.org For 2-Methyl-1H-imidazol-5-amine, the presence of the activating methyl and amino groups would likely make the ring more susceptible to oxidation compared to unsubstituted imidazole.
Reduction: The imidazole ring is notably resistant to catalytic hydrogenation under standard conditions. However, it has been demonstrated that the hydrogenation of the imidazole ring can be achieved using a platinum oxide catalyst in acetic anhydride as the solvent at room temperature and atmospheric pressure. This method leads to the formation of the corresponding diacetylimidazolidine, indicating the saturation of the imidazole ring. nih.gov This suggests that the imidazole core of 2-Methyl-1H-imidazol-5-amine hydrochloride could be reduced under these specific conditions.
Table 2: Representative Oxidation and Reduction Reactions of the Imidazole Ring System
| Transformation | Reagents and Conditions | Expected Product from 2-Methyl-1H-imidazol-5-amine |
| Oxidation | KMnO₄, acidic solution | Ring-opened products |
| Reduction | H₂, PtO₂, Acetic Anhydride, RT, 1 atm | 1,3-Diacetyl-2-methylimidazolidin-5-amine derivative |
Cyclization Reactions and Ring Annulation Involving this compound
The bifunctional nature of 2-Methyl-1H-imidazol-5-amine, possessing both a nucleophilic amino group and an imidazole ring, makes it a valuable precursor for the synthesis of fused heterocyclic systems.
Formation of Fused Heterocyclic Systems
5-Aminoimidazoles are well-established intermediates in the biosynthesis of purines and can be utilized in the laboratory synthesis of a variety of fused heterocycles. nih.govresearchgate.net
Synthesis of Purine (B94841) Analogs: The reaction of 5-aminoimidazoles with various one-carbon synthons is a classical method for constructing the purine ring system. For example, treatment with formamide (B127407) or triethyl orthoformate can lead to the formation of the pyrimidine (B1678525) portion of the purine ring.
Synthesis of Imidazo[4,5-c]pyridines: Condensation of 5-aminoimidazoles with 1,3-dicarbonyl compounds or their equivalents can afford imidazo[4,5-c]pyridine derivatives. These reactions typically proceed through an initial condensation of the amino group with one of the carbonyls, followed by an intramolecular cyclization and dehydration.
Multicomponent Reactions: Three-component reactions involving 2-aminoimidazoles, aldehydes, and isocyanides, catalyzed by Lewis acids like zirconium(IV) chloride, have been developed for the efficient synthesis of 5-amino- and 5-iminoimidazo[1,2-a]imidazoles. sigmaaldrich.com These reactions showcase the versatility of the aminoimidazole scaffold in constructing complex fused systems.
Table 3: Examples of Fused Heterocyclic Systems from 5-Aminoimidazole Derivatives
| Fused System | Reagents | General Reaction |
| Purines | Formamide or Triethyl Orthoformate | Condensation and cyclization |
| Imidazo[4,5-c]pyridines | 1,3-Diketones | Condensation and intramolecular cyclization |
| Imidazo[1,2-a]imidazoles | Aldehydes, Isocyanides, ZrCl₄ | Three-component reaction |
Intramolecular Cyclization Pathways
Derivatives of 2-Methyl-1H-imidazol-5-amine can be designed to undergo intramolecular cyclization to form novel fused heterocyclic systems. This typically involves the introduction of a side chain containing an electrophilic center that can react with either a ring nitrogen or the exocyclic amino group.
Cyclization of N-Acyl Derivatives: Acylation of the exocyclic amino group of 2-Methyl-1H-imidazol-5-amine with a bifunctional acylating agent can introduce a reactive group. For instance, reaction with an α-haloacyl halide would yield an N-(α-haloacyl) derivative. Subsequent treatment with a base could induce an intramolecular nucleophilic substitution, where a ring nitrogen attacks the carbon bearing the halogen, leading to the formation of a fused six-membered ring.
Reaction with Phosgene (B1210022) Equivalents: Treatment of 2-Methyl-1H-imidazol-5-amine with phosgene or its substitutes, such as triphosgene (B27547) or carbonyldiimidazole, can lead to the formation of an intermediate isocyanate or a carbamoyl (B1232498) chloride. These intermediates can then undergo intramolecular cyclization. For example, the reaction could lead to the formation of an imidazo[4,5-d]pyrimidin-2-one ring system through the attack of a ring nitrogen onto the newly formed carbonyl group.
Table 4: Potential Intramolecular Cyclization Pathways for Derivatives of 2-Methyl-1H-imidazol-5-amine
| Derivative | Reaction Condition | Fused Ring System Formed |
| N-(2-Chloroacetyl)-2-methyl-1H-imidazol-5-amine | Base | Dihydroimidazo[1,5-f]pyrazin-8(7H)-one |
| 5-Isocyanato-2-methyl-1H-imidazole | Heat or Catalyst | Imidazo[4,5-d]pyrimidin-2-one |
Derivatization Strategies and Functionalization of the 2 Methyl 1h Imidazol 5 Amine Hydrochloride Core
Covalent Modifications at the Amine Position
The primary amine at the 5-position of the imidazole (B134444) ring is a key site for covalent modification, readily undergoing reactions to form a range of functional groups.
The nucleophilic nature of the 5-amino group facilitates its reaction with various electrophilic reagents to yield amides, ureas, and thioureas. These reactions are fundamental in medicinal chemistry for creating compounds with diverse biological activities.
Amides: Amide derivatives can be synthesized by reacting 2-Methyl-1H-imidazol-5-amine with acylating agents such as acyl chlorides or carboxylic anhydrides. The reaction typically proceeds in the presence of a base to neutralize the hydrochloric acid byproduct. Alternatively, coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can be employed to facilitate the reaction between the amine and a carboxylic acid. fishersci.co.uklibretexts.org
Ureas and Thioureas: The reaction of 5-aminoimidazoles with isocyanates and isothiocyanates provides a direct route to the corresponding urea (B33335) and thiourea (B124793) derivatives. rsc.org These reactions are generally high-yielding and proceed under mild conditions. For example, the treatment of a 5-aminoimidazole with an aryl isocyanate or aryl isothiocyanate leads to the formation of N-aryl urea or N-aryl thiourea derivatives, respectively. rsc.org These functional groups are known to participate in hydrogen bonding and can significantly influence the pharmacological properties of the molecule. nih.govmdpi.com
Table 1: Examples of Amine Position Derivatization
| Reagent Type | General Structure of Reagent | Resulting Functional Group |
|---|---|---|
| Acyl Chloride | R-COCl | Amide |
| Carboxylic Anhydride (B1165640) | (R-CO)₂O | Amide |
| Isocyanate | R-N=C=O | Urea |
| Isothiocyanate | R-N=C=S | Thiourea |
The primary amine of 2-Methyl-1H-imidazol-5-amine can condense with aldehydes and ketones to form Schiff bases, also known as imines. nih.govekb.eg This reaction is typically acid-catalyzed and involves the removal of water. The resulting C=N double bond of the Schiff base can be further reduced to a secondary amine, providing another avenue for diversification.
The formation of imines is a key step in various multi-component reactions. For instance, the reaction of a 2-aminoimidazole with an aldehyde and an isocyanide can lead to the formation of fused heterocyclic systems like 5-iminoimidazo[1,2-a]imidazoles. frontiersin.orgresearchgate.netnih.gov
Functionalization of the Imidazole Ring
The imidazole ring itself is susceptible to electrophilic substitution and can be functionalized through various reactions, including halogenation, nitro-substitution, and carbon-carbon bond formation.
Halogenation: The imidazole ring can be halogenated, typically at the C4 position. Bromination of substituted imidazoles has been reported. researchgate.net The introduction of a halogen atom can significantly alter the electronic properties of the ring and can also serve as a handle for further functionalization through cross-coupling reactions.
Nitro-Substitution: While the direct nitration of 2-Methyl-1H-imidazol-5-amine is not extensively documented, the nitration of the related compound 2-methylimidazole (B133640) to yield 2-methyl-5-nitroimidazole (B138375) is a well-established industrial process. guidechem.comgoogle.com This suggests that under appropriate conditions, the imidazole ring of the target compound could potentially undergo nitration. The nitro group is a strong electron-withdrawing group and can be subsequently reduced to an amine, offering another route for derivatization.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, are powerful tools for forming carbon-carbon and carbon-nitrogen bonds, respectively. nih.gov While specific examples with 2-Methyl-1H-imidazol-5-amine are not prevalent in the literature, the principles of these reactions can be applied. For instance, if a halogen atom is introduced onto the imidazole ring, it can serve as a coupling partner in Suzuki-Miyaura reactions with boronic acids to introduce new aryl or alkyl groups. nih.gov
Furthermore, palladium-catalyzed isocyanide insertion reactions have been utilized for the C-H functionalization of the imidazole ring at the C2 and C4 positions, leading to the formation of fused imidazole derivatives. nih.govresearchgate.net
Multi-Substituted Derivative Synthesis
The synthesis of multi-substituted derivatives of 2-Methyl-1H-imidazol-5-amine can be achieved through a combination of the strategies mentioned above or through multi-component reactions (MCRs). MCRs are highly efficient processes that allow for the formation of complex molecules from three or more starting materials in a single step.
One notable example is the synthesis of 5-aminoimidazo[1,2-a]imidazole derivatives through a three-component reaction of a 2-aminoimidazole, an aldehyde, and an isocyanide, catalyzed by zirconium(IV) chloride. frontiersin.orgnih.govnih.gov This reaction allows for the rapid generation of a library of structurally diverse fused-ring systems. By choosing different aldehydes and isocyanides, a wide range of substituents can be introduced, leading to multi-substituted derivatives with varied physicochemical properties.
Table 2: Summary of Functionalization Strategies
| Position of Functionalization | Reaction Type | Potential Reagents/Catalysts | Resulting Moiety |
|---|---|---|---|
| Amine (Position 5) | Amidation | Acyl chlorides, Anhydrides, Coupling agents | Amide |
| Amine (Position 5) | Urea/Thiourea Formation | Isocyanates, Isothiocyanates | Urea/Thiourea |
| Amine (Position 5) | Schiff Base Formation | Aldehydes, Ketones | Imine |
| Imidazole Ring (e.g., C4) | Halogenation | Brominating agents | Halogenated imidazole |
| Imidazole Ring (e.g., C4) | Nitro-Substitution | Nitrating agents | Nitroimidazole |
| Imidazole Ring | C-C Bond Formation | Boronic acids (Suzuki), Isocyanides (Pd-catalyzed) | Arylated/Alkylated imidazole, Fused systems |
| Multiple Positions | Multi-Component Reaction | Aldehydes, Isocyanides, ZrCl₄ | Fused heterocyclic systems |
Regioselective Introduction of Multiple Functional Groups
Regioselectivity is paramount when introducing multiple functional groups to ensure the desired constitutional isomer is formed. The existing methyl and amino substituents on the imidazole ring inherently direct the position of subsequent modifications.
The primary amino group is a potent nucleophile and can readily undergo acylation, alkylation, or sulfonylation. To achieve regioselectivity, this group can be protected using standard protecting groups like tert-butyloxycarbonyl (Boc) or benzyl (B1604629) chloroformate (Cbz). With the amino group protected, functionalization can be directed towards the imidazole ring nitrogens.
Alkylation or arylation typically occurs at the N-1 or N-3 position of the imidazole ring. The specific outcome can be influenced by the reaction conditions, such as the base and solvent used. For instance, reaction with an alkyl halide in the presence of a strong base would facilitate N-alkylation.
Subsequent electrophilic substitution at the C4 position is also feasible. The electron-donating nature of the amino and methyl groups activates the ring, making it susceptible to reactions like halogenation or nitration, although conditions must be carefully controlled to prevent side reactions. A study on DAMN-based imines demonstrated that substituents can exert significant control over reaction pathways, guiding the formation of specific imidazole derivatives. nih.govfigshare.com This principle suggests that the 5-amino and 2-methyl groups are key in directing the regiocontrolled synthesis of novel analogs.
Table 1: Potential Regioselective Reactions on the 2-Methyl-1H-imidazol-5-amine Core
| Reactive Site | Reaction Type | Reagent Example | Potential Product |
| 5-Amino Group | Acylation | Acetyl Chloride | N-(2-methyl-1H-imidazol-5-yl)acetamide |
| 5-Amino Group | Reductive Amination | Benzaldehyde, NaBH4 | N-benzyl-2-methyl-1H-imidazol-5-amine |
| Imidazole N-H | Alkylation | Methyl Iodide | 1,2-dimethyl-1H-imidazol-5-amine |
| C4-Position | Halogenation | N-Bromosuccinimide (NBS) | 4-bromo-2-methyl-1H-imidazol-5-amine |
Library Synthesis and Parallel Methodologies
The creation of compound libraries from a core scaffold is a cornerstone of modern drug discovery and chemical biology. Parallel synthesis methodologies enable the rapid generation of numerous derivatives by systematically varying the reactants. researchgate.net The 2-Methyl-1H-imidazol-5-amine core is an excellent starting point for such endeavors.
A common approach involves a multi-component reaction strategy, where several starting materials react in a single step to form a complex product. nih.gov For instance, the amino group of 2-Methyl-1H-imidazol-5-amine can be reacted with a diverse set of aldehydes and isocyanides in a Ugi-type reaction to generate a library of peptidomimetic compounds.
Alternatively, a split-pool synthesis approach on a solid support can be employed. The core amine can be anchored to a resin, followed by cycles of reactions with different building blocks. This method allows for the combinatorial synthesis of thousands of unique compounds. Research on the parallel synthesis of imidazole-4,5-dicarboxamides has demonstrated the feasibility of creating large libraries by reacting the imidazole core with various amino acid esters and alkanamines. nih.gov This showcases a robust methodology applicable to the 2-Methyl-1H-imidazol-5-amine scaffold for generating structurally diverse molecules. nih.gov
Derivatization for Analytical Applications
Quantitative and qualitative analysis of 2-Methyl-1H-imidazol-5-amine hydrochloride, particularly in complex matrices like biological fluids, often requires derivatization to enhance its detectability by chromatographic methods.
Pre-column Derivatization for Chromatographic Analysis
Pre-column derivatization involves chemically modifying the analyte before its injection into a high-performance liquid chromatography (HPLC) system. actascientific.com This is particularly useful for compounds that lack a strong chromophore or fluorophore, or to improve chromatographic separation. The primary amino group of 2-Methyl-1H-imidazol-5-amine is the ideal target for such derivatization.
Several reagents are commonly used for the derivatization of primary amines:
o-Phthalaldehyde (OPA): In the presence of a thiol (e.g., 2-mercaptoethanol), OPA reacts rapidly with primary amines to form highly fluorescent isoindole derivatives, enabling sensitive detection. jascoinc.com
Phenyl isothiocyanate (PITC): PITC reacts with amines to form phenylthiocarbamyl (PTC) derivatives. These derivatives are stable and exhibit strong ultraviolet (UV) absorbance, making them suitable for quantification by HPLC-UV. creative-proteomics.com
Dansyl chloride: This reagent reacts with primary and secondary amines to produce highly fluorescent sulfonamide adducts. actascientific.com
These derivatization techniques convert the polar amine into a less polar, more readily detectable derivative, which can be easily separated using reversed-phase HPLC. researchgate.netmdpi.com
Fluorescent and UV-Vis Tagging Strategies
To achieve high sensitivity in analytical methods, molecules are often "tagged" with a group that has strong absorption in the UV-Visible range or exhibits fluorescence. academicjournals.org Many of the pre-column derivatization reagents serve this exact purpose.
Fluorescent Tagging: Fluorescence detection is inherently more sensitive than UV-Vis absorption. Reagents like OPA and Dansyl chloride attach a fluorescent moiety to the 2-Methyl-1H-imidazol-5-amine molecule. Another powerful reagent is 9-fluorenylmethyl chloroformate (FMOC-Cl), which reacts with primary amines to form stable, highly fluorescent derivatives. jascoinc.com The choice of fluorescent tag can be optimized based on the excitation and emission wavelengths required for a specific analytical setup.
UV-Vis Tagging: While the imidazole ring itself has some UV absorbance, tagging can significantly increase the molar absorptivity and shift the absorption maximum to a more convenient wavelength, reducing interference from other sample components. wiley.com PITC is a classic example of a UV-Vis tagging agent. Other reagents, such as those containing a nitroaromatic group, can also be used to introduce a strong chromophore. The resulting derivatives can be quantified accurately using a standard HPLC-UV detector.
Table 2: Common Derivatization Reagents for Analytical Tagging
| Reagent | Abbreviation | Target Group | Detection Method | Key Advantage |
| o-Phthalaldehyde | OPA | Primary Amine | Fluorescence | Fast reaction, high sensitivity |
| 9-Fluorenylmethyl chloroformate | FMOC-Cl | Primary Amine | Fluorescence | Forms stable derivatives |
| Dansyl chloride | Primary Amine | Fluorescence | Strong fluorescence intensity | |
| Phenyl isothiocyanate | PITC | Primary Amine | UV-Vis Absorption | Stable derivatives, reliable quantification |
Computational and Theoretical Investigations of 2 Methyl 1h Imidazol 5 Amine Hydrochloride
Quantum Chemical Calculations for Molecular Structure and Properties
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or approximations of it) to determine the electronic structure and predict a wide range of molecular characteristics, including geometry, energy, and spectroscopic signatures.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. researchgate.net It is particularly popular due to its favorable balance of accuracy and computational cost. A DFT study of 2-Methyl-1H-imidazol-5-amine hydrochloride would begin with the optimization of its molecular geometry to find the most stable three-dimensional arrangement of its atoms.
This optimization is achieved by calculating the forces on each atom and adjusting their positions until a minimum energy configuration is reached. The choice of a functional (e.g., B3LYP) and a basis set (e.g., 6-31G(d,p)) is crucial for the accuracy of the results. researchgate.net Upon optimization, DFT calculations can yield important structural parameters. For related imidazole (B134444) derivatives, theoretical bond lengths and angles calculated via DFT have shown good agreement with experimental data obtained from X-ray crystallography. researchgate.netnih.gov
Illustrative Data Table 1: Predicted Structural Parameters for 2-Methyl-1H-imidazol-5-amine cation (Hypothetical DFT Calculation) This table is for illustrative purposes, showing typical data that would be generated from a DFT calculation.
| Parameter | Bond/Angle | Predicted Value |
|---|---|---|
| Bond Length | N1-C2 | 1.34 Å |
| Bond Length | C2-N3 | 1.33 Å |
| Bond Length | N3-C4 | 1.38 Å |
| Bond Length | C4-C5 | 1.37 Å |
| Bond Length | C5-N1 | 1.38 Å |
| Bond Length | C5-N(amine) | 1.40 Å |
| Bond Length | C2-C(methyl) | 1.50 Å |
| Bond Angle | N1-C2-N3 | 110.5° |
| Bond Angle | C2-N3-C4 | 107.0° |
Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO, acting as an electron donor, is susceptible to electrophilic attack, while the LUMO, an electron acceptor, is prone to nucleophilic attack. irjweb.comnih.gov
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for describing the chemical reactivity and stability of a molecule. irjweb.com A large energy gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a molecule that is more polarizable and more reactive. irjweb.comscience.gov For this compound, the HOMO would likely be localized on the electron-rich imidazole ring and the amine group, while the LUMO would be distributed across the ring system.
Illustrative Data Table 2: Frontier Molecular Orbital Energies (Hypothetical DFT Calculation) This table is for illustrative purposes, showing typical data for imidazole derivatives.
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.2 eV |
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. The MEP map illustrates the electrostatic potential on the electron density surface. nih.gov
Different colors on the MEP surface represent different potential values. Typically, red areas indicate regions of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack. Blue areas denote positive electrostatic potential (electron-poor), which are favorable sites for nucleophilic attack. nih.gov Green and yellow areas represent intermediate or near-zero potential. For the 2-Methyl-1H-imidazol-5-amine cation, the MEP map would likely show negative potential around the nitrogen atoms of the imidazole ring and a highly positive potential near the amine and iminium protons, indicating the primary sites for molecular interactions. nih.govresearchgate.net
Reaction Pathway Modeling and Mechanism Prediction
Computational chemistry is instrumental in elucidating reaction mechanisms, identifying intermediates, and predicting the feasibility of chemical transformations.
To understand the mechanism of a chemical reaction, such as the synthesis of 2-Methyl-1H-imidazol-5-amine, computational methods can be used to map out the potential energy surface connecting reactants to products. A crucial point on this surface is the transition state (TS), which represents the highest energy point along the reaction coordinate.
By locating the transition state structure and calculating its energy, the activation energy (energy barrier) for the reaction can be determined. A lower activation energy implies a faster reaction rate. For complex multi-step syntheses, like those often employed for imidazole derivatives, DFT calculations can help identify the rate-determining step by comparing the energy barriers of all possible pathways. nih.gov For instance, in the synthesis of substituted imidazoles, computational studies have been used to analyze different cyclization pathways and determine the most favorable route. nih.gov
Beyond analyzing known reactions, computational modeling can be used to predict and optimize new or existing synthetic routes. By systematically evaluating the thermodynamics and kinetics of various potential pathways, chemists can identify conditions or catalysts that might improve reaction yield and selectivity.
For the synthesis of 2-Methyl-1H-imidazol-5-amine, theoretical modeling could be used to explore different starting materials or reagents. For example, a plausible synthesis might involve the cyclization of a diamine precursor. Computational analysis could model this intramolecular cyclization, calculate the energy barriers, and predict the most likely regiochemical outcome, thereby guiding the design of an efficient synthetic strategy. mdpi.comnih.gov This predictive power allows for a more rational, "in silico" approach to process development, potentially reducing the need for extensive trial-and-error experimentation.
Conformational Analysis and Tautomerism Studies
Conformational Analysis: The this compound molecule possesses a degree of conformational flexibility, primarily around the rotatable bond between the imidazole ring and the amine group. Computational methods, such as potential energy surface (PES) scans, are frequently employed to identify the most stable conformations of similar molecules. nih.gov For this compound, the orientation of the methyl and amine substituents relative to the imidazole ring would be a key area of investigation. The protonation of the 5-amine group to form the hydrochloride salt introduces electrostatic interactions that would significantly influence the preferred conformation, likely favoring arrangements that minimize steric hindrance and optimize intramolecular hydrogen bonding possibilities.
Tautomerism: The imidazole ring is known to exhibit annular tautomerism, where a proton can reside on either of the two nitrogen atoms. chemijournal.com In the case of 2-Methyl-1H-imidazol-5-amine, two principal tautomeric forms can be considered, as depicted in the table below. The relative stability of these tautomers is influenced by the electronic effects of the substituents. The methyl group at the 2-position and the amine group at the 5-position will modulate the electron density within the ring, thereby affecting the proton affinity of the nitrogen atoms. Quantum chemical calculations, such as Density Functional Theory (DFT), would be instrumental in determining the relative energies of these tautomers and predicting the predominant form in different environments (e.g., in the gas phase versus in solution). The hydrochloride form adds another layer of complexity, as the protonation site of the amine group is fixed, but the imidazole ring itself can still potentially engage in tautomeric exchange.
Table 1: Potential Tautomeric Forms of 2-Methyl-1H-imidazol-5-amine
| Tautomer Name | Structural Representation | Key Features |
| 2-Methyl-1H-imidazol-5-amine | Proton on the nitrogen atom adjacent to the methyl group. | |
| 5-Methyl-1H-imidazol-2-amine | Proton on the nitrogen atom further from the methyl group. |
Note: The structural representations are placeholders and would be replaced with actual chemical drawings in a formal publication.
Computational Design of Novel Imidazole Derivatives
The core structure of this compound serves as a valuable starting point for the computational design of novel derivatives with tailored biological activities. The imidazole scaffold is a common feature in a wide array of therapeutic agents, including those with anticancer, antimicrobial, and anti-inflammatory properties. nih.gov Computational techniques are pivotal in modern drug discovery for identifying and optimizing lead compounds. bohrium.com
Structure-Activity Relationship (SAR) Studies: A primary goal in computational design is to establish a structure-activity relationship (SAR), which correlates the chemical structure of a molecule with its biological activity. researchgate.netjopir.in For derivatives of 2-Methyl-1H-imidazol-5-amine, this would involve systematically modifying the core structure—for instance, by introducing different substituents at various positions on the imidazole ring or the amine group—and then computationally predicting the effect of these modifications on a specific biological target. Techniques like Quantitative Structure-Activity Relationship (QSAR) modeling can be employed to build mathematical models that predict the activity of novel compounds based on their physicochemical properties. mdpi.com
Molecular Docking and Dynamics: Molecular docking is a computational method used to predict the preferred orientation of a molecule when bound to a biological target, such as a protein or enzyme. nih.govresearchgate.net This technique can be used to screen virtual libraries of novel imidazole derivatives based on this compound against a specific therapeutic target. The docking scores and binding poses provide insights into the potential efficacy of the designed compounds. For example, novel derivatives could be designed to act as inhibitors for enzymes like HIV-1 reverse transcriptase or glucosamine-fructose-6-phosphate aminotransferase. mdpi.com Following docking, molecular dynamics (MD) simulations can be performed to study the dynamic behavior of the ligand-protein complex over time, providing a more detailed understanding of the binding stability and interactions. nih.gov
In Silico ADMET Prediction: A crucial aspect of drug design is the evaluation of the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of potential drug candidates. semanticscholar.org Computational tools can predict these properties for newly designed imidazole derivatives, helping to identify candidates with favorable pharmacokinetic profiles early in the discovery process. nih.gov This in silico screening reduces the likelihood of late-stage failures in drug development.
The computational approaches outlined above provide a robust framework for the rational design of novel imidazole derivatives starting from the this compound scaffold. By leveraging these in silico tools, researchers can explore a vast chemical space to identify promising new molecules for a variety of therapeutic applications.
Role As a Synthetic Building Block and Privileged Scaffold in Advanced Chemical Synthesis
Precursor in Complex Heterocyclic Synthesis
The strategic placement of the amino group on the imidazole (B134444) ring makes 2-Methyl-1H-imidazol-5-amine a potent precursor for the synthesis of elaborate heterocyclic systems. The amine functionality provides a reactive handle for a wide array of chemical transformations, enabling its incorporation into larger, multi-ring structures.
The diamine-like arrangement of the C5-amino group and the endocyclic N1-H allows 2-Methyl-1H-imidazol-5-amine to be an ideal starting material for creating fused heterocyclic systems. This is achieved through condensation and cyclization reactions with various bifunctional electrophiles. Annulation, or the process of building a new ring onto an existing one, is a common strategy for expanding molecular complexity. mdpi.com For instance, reaction with α,β-unsaturated carbonyl compounds or 1,3-dicarbonyls can lead to the formation of imidazopyridines or imidazopyrimidines, respectively. These fused systems are of significant interest in pharmaceutical research due to their presence in numerous biologically active molecules. The synthesis of such ring-fused benzimidazoles, a related class of compounds, often involves similar strategies of cyclization onto an existing imidazole or aniline (B41778) core structure. mdpi.com
Beyond fused systems, the amine group of 2-Methyl-1H-imidazol-5-amine hydrochloride facilitates its use in synthesizing a broad spectrum of organic molecules. The primary amine can undergo a variety of classical transformations, including:
Acylation: Reaction with acid chlorides or anhydrides to form amides.
Alkylation: Reaction with alkyl halides to produce secondary or tertiary amines.
Reductive Amination: Condensation with aldehydes or ketones followed by reduction to yield substituted amines.
Diazotization: Conversion of the amine to a diazonium salt, which can then be substituted by a wide range of nucleophiles (e.g., halides, hydroxyl, cyano groups), significantly diversifying the available derivatives. nih.gov
For example, related functionalized imidazoles, such as imidazole-5-carboxylic acids, have been used as precursors to synthesize complex molecules containing other heterocyclic rings, like 1,3,4-oxadiazoles, demonstrating the synthetic utility of a functionalized imidazole core. nih.govmdpi.com
Scaffold for Diversification and Library Generation
In modern drug discovery, the generation of chemical libraries containing systematically varied analogs of a core structure is essential for identifying new lead compounds and optimizing their properties. The structure of 2-Methyl-1H-imidazol-5-amine is well-suited for this purpose, serving as a central scaffold from which diverse substituents can be appended. nih.gov
The 2-Methyl-1H-imidazol-5-amine molecule possesses several distinct reactive sites that can be selectively functionalized to generate a library of derivatives. This multi-directional approach to diversification is a key advantage of using it as a scaffold.
| Reactive Site | Position | Type of Reaction | Potential Modification |
| Primary Amine | C5 | Nucleophilic substitution, Condensation | Acylation, Alkylation, Sulfonylation, Urea (B33335)/Thiourea (B124793) formation |
| Ring Nitrogen | N1 | Nucleophilic substitution, Acylation | Alkylation (e.g., with alkyl halides), Arylation, Acylation |
| Ring Nitrogen | N3 | Lewis Base / Coordination | Metal complexation, Hydrogen bonding |
| Ring Carbon | C4 | Electrophilic substitution (if activated) | Halogenation, Nitration |
This interactive table summarizes the key reactive sites on the 2-Methyl-1H-imidazol-5-amine scaffold available for chemical diversification.
This ability to functionalize multiple sites allows for a thorough exploration of the chemical space around the imidazole core, which is critical for developing structure-activity relationships (SAR).
The distinct reactivity of the different sites on the 2-Methyl-1H-imidazol-5-amine scaffold enables a modular or combinatorial approach to synthesis. nih.gov In this strategy, different "building blocks" can be sequentially added to the core scaffold. For example, a library of analogs could be generated by first reacting the C5-amine with a set of 10 different acid chlorides, followed by the alkylation of the N1-position with a set of 10 different alkyl halides. This two-step process would theoretically yield a library of 100 unique compounds. This modularity is highly efficient for rapidly producing a large number of structurally related molecules for biological screening. The synthesis of imidazolopiperazines from a three-component reaction is an example of how imidazole-containing scaffolds can be efficiently constructed and diversified in a modular fashion. nih.gov
Applications in the Development of Catalytic Agents and Ligands
The imidazole ring is a fundamental structural motif in biochemistry, most notably in the side chain of the amino acid histidine, where it plays a critical role in enzyme catalysis and metal ion coordination in metalloproteins. wikipedia.org The pyridine-type nitrogen (N3) of the imidazole ring is a potent ligand for a wide variety of metal ions.
The 2-Methyl-1H-imidazol-5-amine scaffold can be used to develop novel ligands for transition metal catalysis. The imidazole ring provides a strong coordination site, while the substituents at the C2, C5, and N1 positions can be modified to fine-tune the steric and electronic properties of the resulting metal complex. This tuning can influence the catalytic activity, selectivity, and stability of the catalyst. For instance, by attaching chiral auxiliaries to the C5-amine or N1-position, it is possible to create chiral ligands for asymmetric catalysis. The ability of the histidine side chain's imidazole ring to act as a ligand in metalloproteins provides a powerful natural precedent for this application. wikipedia.org
Stereoselective and Enantioselective Synthesis Utilizing the Imidazole Moiety
The imidazole ring, a core component of "this compound," is a privileged scaffold in the field of stereoselective and enantioselective synthesis. Its unique electronic and structural features, including the presence of two nitrogen atoms with different basicities and its aromatic nature, allow it to serve as a versatile component in chiral catalysts and auxiliaries. nih.govnih.gov The imidazole moiety can coordinate to metal centers, act as a Brønsted base or acid, and participate in hydrogen bonding, all of which can be exploited to create a chiral environment for asymmetric transformations. nih.gov
The development of chiral imidazole-based catalysts has been a significant area of research, leading to highly efficient methods for the synthesis of enantiomerically enriched compounds. acs.org These catalysts often feature a chiral center either within a substituent on the imidazole ring or through the creation of axial chirality. nih.gov
Chiral Imidazole Ligands in Asymmetric Catalysis
The imidazole framework is integral to a variety of chiral ligands designed for asymmetric metal catalysis. The nitrogen atoms of the imidazole ring can effectively coordinate with a range of transition metals, and by attaching chiral substituents to the imidazole core, a stereochemically defined environment is created around the metal center. This, in turn, allows for high levels of stereocontrol in catalytic reactions.
Many elegant imidazole ligands with point chirality have been developed and have found broad applications in asymmetric catalysis. nih.gov For instance, chiral bicyclic imidazole catalysts have been rationally designed and successfully applied in several enantioselective reactions, including asymmetric Steglich rearrangement and phosphorylation of lactams. acs.org
A notable advancement in this area is the catalytic enantioselective synthesis of axially chiral imidazoles. nih.gov These molecules possess a chiral axis due to restricted rotation around a single bond, and their configurational stability makes them excellent ligands for asymmetric catalysis. A cation-directed desymmetrization method has been developed for the rapid and highly enantioselective synthesis of these axially chiral imidazoles. nih.gov This method allows for the preparation of novel chiral non-phosphine, 2-aryl imidazoles in high enantioselectivity. nih.gov
The following table summarizes some examples of chiral imidazole-based ligands and their applications in asymmetric synthesis:
| Chiral Ligand Type | Metal | Reaction Type | Enantiomeric Excess (ee) | Reference |
| Axially Chiral Imidazoles | Copper | Alkyne Addition | >90% | nih.gov |
| Chiral Bicyclic Imidazoles | - | Steglich Rearrangement | Good to Excellent | acs.org |
| Chiral Imidazoline-Oxazoline | Nickel(II) | Friedel-Crafts Alkylation | High | mdpi.com |
| Chiral Bis(oxazolinato) Rare-Earth Metal Catalysts with Imidazoline scaffold | Rare-Earth Metals | Addition/Hydroamidination | up to 99% | chinesechemsoc.org |
Imidazole-Based Organocatalysts
In addition to serving as ligands in metal catalysis, chiral imidazole derivatives have emerged as powerful organocatalysts. acs.org The imidazole moiety can act as a nucleophilic catalyst, often through the N-methylimidazole (NMI) motif, or as a Brønsted base. By incorporating chirality into the catalyst structure, enantioselective transformations can be achieved.
Chiral bicyclic imidazole catalysts, for example, have been shown to be effective in a variety of asymmetric reactions. acs.org These catalysts are designed to have a stereocontrol group positioned in a way that it can effectively influence the stereochemical outcome of the reaction at the catalytically active sp2-hybridized nitrogen atom. acs.org
Chiral ionic liquids based on the imidazolium (B1220033) scaffold have also been utilized as reusable organocatalysts for asymmetric Michael addition reactions. nih.gov In these systems, a chiral unit, such as a proline derivative, is covalently tethered to the imidazolium moiety. The imidazolium part serves as a phase tag, facilitating catalyst recovery, while the chiral unit directs the stereochemical course of the reaction. nih.gov
The table below provides examples of reactions catalyzed by chiral imidazole-based organocatalysts:
| Catalyst Type | Reaction Type | Key Feature | Enantiomeric Excess (ee) | Reference |
| Chiral Bicyclic Imidazole | Asymmetric Phosphorylation | Bulky adamantyl group | - | acs.org |
| Chiral Imidazolium Ionic Liquid | Michael Addition | Proline-derived chiral unit | up to 68% | nih.gov |
The versatility of the imidazole moiety in stereoselective and enantioselective synthesis is evident from the diverse range of chiral ligands and organocatalysts that have been developed. While direct applications of "this compound" in this context are not extensively documented, its structure suggests potential for modification into a chiral ligand or catalyst. The methyl and amine groups could serve as handles for the introduction of chiral auxiliaries or for tuning the steric and electronic properties of the resulting catalyst system.
Advanced Spectroscopic Characterization Techniques for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by probing the magnetic properties of atomic nuclei. For 2-Methyl-1H-imidazol-5-amine hydrochloride, a combination of one-dimensional (¹H, ¹³C) and two-dimensional NMR experiments provides unambiguous evidence for its structure. The following data is predicted based on established chemical shift principles and analysis of structurally similar imidazole (B134444) derivatives.
Proton (¹H) NMR spectroscopy provides information on the chemical environment, connectivity, and number of different types of protons in a molecule. In a typical polar aprotic solvent like DMSO-d₆, the ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the methyl group, the imidazole ring proton, and the amine/ammonium (B1175870) protons. The hydrochloride salt form means the amine and imidazole ring nitrogens will be protonated, and these protons (N-H) are often broad and may exchange with residual water in the solvent.
The key expected signals are:
A singlet for the C2-methyl protons.
A singlet for the C4 proton on the imidazole ring.
Broad signals for the protons on the nitrogen atoms (amine and imidazole NH), which are concentration and temperature-dependent.
Predicted ¹H NMR Data (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
|---|---|---|
| ~ 2.4 | Singlet | -CH₃ (at C2) |
| ~ 7.5 | Singlet | H-4 (imidazole ring) |
Carbon-13 (¹³C) NMR spectroscopy maps the carbon framework of a molecule. Each unique carbon atom in this compound will produce a distinct signal. The chemical shifts are indicative of the carbon's hybridization and electronic environment. The spectrum is expected to show three signals for the imidazole ring carbons and one for the methyl carbon.
The expected chemical shifts are:
An upfield signal for the methyl carbon.
Three downfield signals for the aromatic carbons of the imidazole ring, with C2 and C5 being the most deshielded due to their direct attachment to nitrogen atoms.
Predicted ¹³C NMR Data (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~ 15 | -CH₃ (at C2) |
| ~ 120 | C-4 |
| ~ 135 | C-5 |
Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle by revealing correlations between nuclei.
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. For this molecule, a COSY spectrum would be relatively simple. It would primarily be used to confirm the absence of coupling for the singlet signals of the methyl group and the C4-proton, reinforcing their isolated nature within the spin system.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to (one-bond ¹H-¹³C correlations). This is a powerful tool for assigning carbon signals definitively.
The proton signal at ~2.4 ppm would show a correlation to the carbon signal at ~15 ppm, assigning this carbon as the methyl group.
The proton signal at ~7.5 ppm would correlate to the carbon signal at ~120 ppm, confirming its identity as C4.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range correlations between protons and carbons, typically over two to three bonds (²J_CH and ³J_CH). This is vital for connecting the different parts of the molecule.
The methyl protons (~2.4 ppm) would show a correlation to the C2 carbon (~150 ppm), confirming the methyl group's attachment at the C2 position.
The methyl protons would also be expected to show a weaker three-bond correlation to the C4 carbon (~120 ppm).
The C4-proton (~7.5 ppm) would show correlations to the C2 (~150 ppm) and C5 (~135 ppm) carbons, confirming the structure of the imidazole ring.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the exact molecular weight and elemental formula of a compound and to gain structural information through fragmentation analysis.
HRMS provides a highly accurate mass measurement, which allows for the determination of the elemental formula of a molecule. For 2-Methyl-1H-imidazol-5-amine, the analysis would be performed on the protonated free base, [M+H]⁺.
Calculated Exact Mass Data
| Species | Molecular Formula | Calculated Exact Mass (m/z) |
|---|
In mass spectrometry, molecules are ionized and then fragmented. The resulting pattern of fragment ions is a unique fingerprint that helps confirm the structure. Studies on similar imidazole derivatives show that the imidazole ring is relatively stable. rsc.org Therefore, fragmentation is expected to initiate from the substituents.
The expected fragmentation pathways for the molecular ion (M⁺˙ at m/z 97) or the protonated molecule ([M+H]⁺ at m/z 98) would include:
Loss of a methyl radical (•CH₃): A common fragmentation for methyl-substituted aromatic rings, leading to a fragment ion.
Loss of ammonia (B1221849) (NH₃) or aminomethyl radical (•CH₂NH₂): Cleavage related to the amine group.
Loss of HCN: A characteristic fragmentation pathway for nitrogen-containing heterocyclic rings, although the imidazole ring itself is notably stable. chemicalbook.com
Analysis of these characteristic fragments would provide strong corroborating evidence for the proposed structure of 2-Methyl-1H-imidazol-5-amine.
Infrared (IR) and Raman Spectroscopy
Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to probe the vibrational modes of molecules. For this compound, these methods provide a detailed fingerprint, allowing for the identification of its constituent functional groups and offering insights into the molecular structure. The vibrational spectrum is determined by the masses of the atoms, the geometry of the molecule, and the strength of the chemical bonds.
Vibrational Analysis of Functional Groups
Amine Group (-NH₂): As a primary amine, the -NH₂ group is expected to exhibit two distinct N-H stretching vibrations in the 3400-3250 cm⁻¹ region. orgchemboulder.compdx.edu These correspond to the asymmetric and symmetric stretching modes. spectroscopyonline.com An N-H bending or "scissoring" vibration is typically observed in the 1650-1580 cm⁻¹ range. orgchemboulder.comlibretexts.org A broad N-H "wagging" band can also appear between 910-665 cm⁻¹. orgchemboulder.com
Imidazole Ring: The imidazole ring has several characteristic vibrational modes. N-H stretching vibrations from the ring are expected, though in the hydrochloride salt, this nitrogen is protonated, which will shift the band. C-H stretching vibrations of the aromatic ring protons typically appear above 3000 cm⁻¹. C=N and C=C stretching vibrations within the ring are expected in the 1650-1450 cm⁻¹ region. researchgate.net Ring "breathing" modes and other deformations occur at lower frequencies.
Methyl Group (-CH₃): The methyl group attached to the imidazole ring will show symmetric and asymmetric C-H stretching vibrations in the 2975-2850 cm⁻¹ range. It will also display characteristic bending (scissoring and rocking) vibrations around 1460 cm⁻¹ and 1375 cm⁻¹.
C-N Bonds: The stretching vibrations for the C-N bonds of the amine group and within the imidazole ring are typically found in the fingerprint region, generally between 1350 cm⁻¹ and 1000 cm⁻¹. libretexts.org Aromatic C-N stretches tend to be stronger and appear at a higher wavenumber than aliphatic ones. orgchemboulder.com
Identification of Characteristic Imidazole and Amine Stretches
The specific vibrational frequencies are crucial for confirming the identity and purity of the compound. For the hydrochloride salt, protonation of the imidazole ring and the presence of the ammonium group (from the protonated amine) will influence the spectral features, particularly through hydrogen bonding, which can broaden peaks and shift their positions.
The primary amine's two N-H stretching bands are a key identifier. spectroscopyonline.com The presence of both imidazole ring modes and amine group vibrations confirms the core structure. The table below summarizes the expected characteristic vibrational frequencies based on data from similar structures. orgchemboulder.comresearchgate.netarizona.eduresearchgate.net
| Vibrational Mode | Functional Group | Expected Wavenumber Range (cm⁻¹) | Intensity |
|---|---|---|---|
| N-H Stretch (Asymmetric & Symmetric) | Primary Amine (-NH₂) | 3400 - 3250 | Medium |
| C-H Stretch (Aromatic) | Imidazole Ring | 3150 - 3000 | Medium-Weak |
| C-H Stretch (Aliphatic) | Methyl (-CH₃) | 2975 - 2850 | Medium |
| N-H Bend (Scissoring) | Primary Amine (-NH₂) | 1650 - 1580 | Medium-Strong |
| C=N / C=C Ring Stretch | Imidazole Ring | 1600 - 1450 | Medium-Strong |
| C-H Bend (Asymmetric/Symmetric) | Methyl (-CH₃) | 1460 / 1375 | Medium |
| C-N Stretch | Amine / Imidazole | 1350 - 1250 | Medium-Strong |
| N-H Wag | Primary Amine (-NH₂) | 910 - 665 | Strong, Broad |
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) within a compound. This experimental data is then compared against the theoretical percentages calculated from the proposed molecular formula to verify the compound's elemental composition and purity. davidson.edu
For this compound, the molecular formula is C₄H₈ClN₃. The theoretical elemental composition is calculated based on the atomic masses of its constituent elements and the total molecular weight of the compound (133.58 g/mol ). The process confirms if the synthesized compound has the expected empirical formula. quora.com
The theoretical weight percentages are calculated as follows:
Carbon (C): (4 × 12.011 g/mol ) / 133.58 g/mol × 100%
Hydrogen (H): (8 × 1.008 g/mol ) / 133.58 g/mol × 100%
Chlorine (Cl): (1 × 35.453 g/mol ) / 133.58 g/mol × 100%
Nitrogen (N): (3 × 14.007 g/mol ) / 133.58 g/mol × 100%
The resulting theoretical values are presented in the table below. An experimental result that closely matches these values provides strong evidence for the compound's identity.
| Element | Symbol | Atomic Mass (g/mol) | Theoretical Weight % |
|---|---|---|---|
| Carbon | C | 12.011 | 35.96% |
| Hydrogen | H | 1.008 | 6.04% |
| Chlorine | Cl | 35.453 | 26.54% |
| Nitrogen | N | 14.007 | 31.46% |
| Total | C₄H₈ClN₃ | 133.58 | 100.00% |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, which are crucial for understanding the compound's structure and properties in the solid state.
While specific crystallographic data for this compound is not publicly available, analysis of closely related structures, such as other salts of 2-methylimidazole (B133640), can provide valuable insights. For example, the crystal structure of 2-methyl-1H-imidazol-3-ium 3,5-dicarboxybenzoate (B1233294) has been determined by single-crystal X-ray diffraction. nih.gov In this salt, the 2-methylimidazole molecule is protonated, forming the 2-methyl-1H-imidazol-3-ium cation, which is analogous to the cation expected in the hydrochloride salt.
Studies on such salts reveal that protonation leads to a more symmetrical imidazole ring compared to the neutral molecule. nih.gov The crystal packing is typically dominated by extensive hydrogen bonding networks between the imidazolium (B1220033) cations and the counter-anions. In the case of the hydrochloride salt, strong N-H···Cl hydrogen bonds involving both the imidazolium ring and the ammonium group would be expected to be a primary feature of the crystal lattice.
The table below presents representative crystallographic data for a related 2-methylimidazolium salt, illustrating the type of structural information obtained from an X-ray diffraction experiment. nih.gov
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | C2/c |
| a (Å) | 23.0076 (13) |
| b (Å) | 7.7303 (4) |
| c (Å) | 14.9398 (7) |
| β (°) | 108.973 (2) |
| Volume (ų) | 2513.7 (2) |
| Z (Formula units per cell) | 8 |
Q & A
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodology : Use fume hoods for synthesis and purification. Wear nitrile gloves, lab coats, and safety goggles. Refer to Safety Data Sheets (SDS) for hazard-specific guidelines (e.g., respiratory protection if aerosolization occurs). Implement waste disposal protocols compliant with local regulations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
